molecular formula C9H10N4O3S2 B047585 Sulfametrole CAS No. 32909-92-5

Sulfametrole

Cat. No. B047585
CAS RN: 32909-92-5
M. Wt: 286.3 g/mol
InChI Key: IZOYMGQQVNAMHS-UHFFFAOYSA-N
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Description

Sulfametrole is a sulfonamide antibacterial . It can be given with trimethoprim . It is an approved drug and is used in combination intravenous products for various bacterial infections .


Molecular Structure Analysis

Sulfametrole has a molecular formula of C9H10N4O3S2 and a molar mass of 286.32 g/mol . The geometrical features of the thiadiazole ring indicate some -electron delocalization inside the ring .

Scientific Research Applications

Clinical Applications in Combination Therapy

Sulfametrole (SMT): , when combined with trimethoprim (TMP) , is used in clinical settings to treat difficult-to-treat infections, especially when administered intravenously . This combination is particularly considered for its enhanced pharmacokinetic and pharmacodynamic properties.

Antibacterial Activity

The TMP/SMT combination has been evaluated for its antibacterial efficacy. It provides an alternative choice for treating bacterial infections, particularly those resistant to conventional antibiotics .

Pharmacokinetic/Pharmacodynamic Evidence

Clinical studies have focused on the pharmacokinetic/pharmacodynamic (PK/PD) evidence of TMP/SMT. These studies aim to optimize dosing regimens to achieve the best therapeutic outcomes while minimizing the risk of resistance .

Metal Complexes in Drug Discovery

Sulfametrole has been used to synthesize Schiff base metal complexes, which are studied for their potential in drug discovery. These complexes, including those with Fe (III), Co (II), and Ni (II), show promise in developing new pharmaceuticals .

Bioactivity Applications

Research into Schiff bases derived from sulfametrole has highlighted their broad range of bioactivities. These include anticonvulsant, antibacterial, antifungal, anticancer, antiviral, and HIV-fighting properties .

Antifungal and Antimalarial Properties

Sulfametrole-based compounds are being explored for their antifungal and antimalarial properties. This research is crucial in the context of increasing resistance to existing antifungal and antimalarial drugs .

Antiproliferative Qualities

The antiproliferative qualities of sulfametrole-derived compounds are under investigation, which could lead to new treatments for various types of cancer .

Antiviral and HIV Medications

The potential of sulfametrole in the development of antiviral agents and medications to combat HIV is a significant area of research. This includes studying the efficacy of sulfametrole compounds in various stages of viral replication and HIV progression .

Safety And Hazards

Sulfametrole is a prescription-only drug . Like other sulfonamides, it has the potential to cause various side effects, including diseases of the digestive and respiratory tracts . When used in large doses, Sulfametrole may cause a strong allergic reaction .

properties

IUPAC Name

4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYMGQQVNAMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865655
Record name Sulfametrole
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfametrole

CAS RN

32909-92-5
Record name Sulfametrole
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Record name Sulfametrole
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Synthesis routes and methods I

Procedure details

75.3 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (0.5 mole), 103.32 g of sulfanilamide (0.6 mole) and 207.31 g of potassium carbonate (1.5 mole) were reacted in 195.33 g of dimethysulfoxide (2.5 mole) and worked up as described in Example 2. 137.5 g of crude 3-methoxy-4-(4'-aminobenzene-sulfonamido)-1,2,5-thiadiazole (96.05% of theory) were obtained. The mixture was recrystallized from methanol/water 1:1 with charcoal added, as described in Example 2. 126.87 g of pure product (88.63% of theory) having a melting point of 149°-150° C. were obtained; the product showed no additional spots in TLC and met the colour standard.
Quantity
75.3 g
Type
reactant
Reaction Step One
Quantity
103.32 g
Type
reactant
Reaction Step One
Quantity
207.31 g
Type
reactant
Reaction Step One
Quantity
195.33 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

150.6 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (1 mole) were suspended in 156.26 g of dimethyl sulfoxide (2 mole) and 258.31 g of sulfanilamide (1.5 mole) and 414.63 g of potassium carbonate (3 mole) were then added. The mixture was kept at 70° C. for 48 hours while stirring. 600 ml of water were then added, the mixture was cooled to ambient temperature and adjusted to pH 1.5 with concentrated hydrochloric acid. The precipitated crystallized material was filtered off, washed with water and dried. A yield of 271.1 g of crude 3-methoxy-4-(4'-aminobenzenesulfonamido)-1,2,5-thiadiazole (94.67% of theory), melting point 138°-146° C., was obtained.
Quantity
150.6 g
Type
reactant
Reaction Step One
Quantity
156.26 g
Type
reactant
Reaction Step Two
Quantity
258.31 g
Type
reactant
Reaction Step Three
Quantity
414.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

150.6 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (1 mole) were suspended in 390.65 g (5 mole) of dimethyl sulfoxide, and 258.31 g of sulfanilamide (1.5 mole) and 414.63 g of potassium carbonate (3 mole) were added. The mixture was left to react for 10 days at temperatures of 28°-30° C., and was then worked up according to Example 1. 277.2 g of crude 3-methoxy-4-(4'-aminobenzenesulfonamido)-1,2,5-thiadiazole were obtained, corresponding to a yield of 96.82% of theory. Melting point: 144°-147° C.
Quantity
150.6 g
Type
reactant
Reaction Step One
Quantity
390.65 g
Type
reactant
Reaction Step Two
Quantity
258.31 g
Type
reactant
Reaction Step Three
Quantity
414.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

A: Sulfametrole is a sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [, , , ]. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis [, , ].

A: Trimethoprim inhibits dihydrofolate reductase (DHFR), another enzyme in the same folic acid synthesis pathway as DHPS [, , , ]. The combined blockade of DHPS by Sulfametrole and DHFR by Trimethoprim creates a synergistic effect, resulting in potent bactericidal activity [, , , , , , , ].

A: The molecular formula of Sulfametrole is C9H10N4O3S2, and its molecular weight is 286.33 g/mol [].

A: Yes, spectroscopic studies have been conducted on Sulfametrole. The geometric features of the thiadiazole ring, as determined by X-ray crystallography, indicate some π-electron delocalization within the ring []. Furthermore, the benzene and thiadiazole rings are nearly perpendicular to each other [].

A: Yes, studies have explored the stability of Sulfametrole in combination with Trimethoprim. These studies revealed that Sulfametrole forms a stable 1:1 molecular complex with Trimethoprim [, ]. This complexation can impact the pharmaceutical quality of such combinations [].

ANone: There are no reports in the provided research articles suggesting that Sulfametrole exhibits catalytic properties. As a sulfonamide antibacterial, its primary mode of action revolves around enzyme inhibition rather than catalysis.

A: While the provided articles do not explicitly detail computational studies on Sulfametrole, the research on Tetroxoprim-Sulfametrole complexes [] highlights the use of theoretical phase diagrams. Such diagrams can be generated using computational methods, suggesting potential applications of computational chemistry in understanding Sulfametrole's properties and interactions.

A: While the provided articles do not delve into specific SAR studies for Sulfametrole, they underscore the importance of the sulfonamide moiety for antibacterial activity [, , , ]. Modifications to this group could significantly impact Sulfametrole's ability to inhibit DHPS and, consequently, its antibacterial efficacy.

A: One study describes the development of an intravenously administrable aqueous solution of Sulfametrole and Trimethoprim utilizing malic acid, L-serine, and/or L-threonine as solubilizing agents []. This formulation aims to enhance the solubility and stability of the drug combination.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole. Information regarding specific SHE regulations is not discussed in these articles.

A: Research indicates that Sulfametrole's pharmacokinetics are significantly influenced by renal function. Patients with impaired renal function exhibit increased elimination half-life times and higher plasma concentrations of both Sulfametrole and its metabolites, leading to cumulation, especially of the metabolized portion of the drug []. This accumulation necessitates dose adjustments for patients with renal impairment [].

A: Studies show that Sulfametrole effectively reaches therapeutic concentrations in various tissues, including lung tissue [] and prostate tissue []. In a study involving patients with pulmonary tumors, Sulfametrole concentrations in lung tissue were found to be clinically significant []. Similarly, research on patients undergoing prostatectomy demonstrated substantial Sulfametrole concentrations in prostate tissue [].

A: Clinical trials have demonstrated the effectiveness of Sulfametrole-Trimethoprim combinations in treating chancroid. A study found a single dose of Sulfametrole-Trimethoprim to be highly effective in curing chancroid in men []. Another study showed similar success in treating women with chancroid using a single-dose regimen [].

A: Resistance to Sulfametrole, like other sulfonamides, primarily arises from mutations in the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity to the drug [, , ]. Additionally, bacteria can acquire resistance genes, such as sul1 and sul2, which encode altered DHPS enzymes with decreased susceptibility to sulfonamides [].

A: Yes, cross-resistance among sulfonamides is a concern. The widespread use of sulfonamides has contributed to the selection and dissemination of resistance genes, leading to a decrease in their effectiveness against certain bacterial infections, particularly those caused by Enterobacteriaceae harboring extended-spectrum β-lactamases (ESBLs) and carbapenemases [].

ANone: Information regarding the specific toxicology and safety profile of Sulfametrole is not extensively discussed in the provided research articles.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole and do not provide detailed information on these topics.

A: Research comparing Sulfametrole-Trimethoprim to Co-trimoxazole indicates similar resistance patterns. While both combinations remain effective against many pathogens, a slight increase in resistance, particularly among Staphylococcus, Klebsiella, and Serratia species, has been observed []. This highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and development of new therapeutic options.

A: Research on Sulfametrole, particularly regarding resistance mechanisms, has broader implications for understanding bacterial adaptation to antibacterial agents. The identification of mutations in the DHPS enzyme and the spread of resistance genes, like sul1 and sul2, provides valuable insights into the evolutionary strategies employed by bacteria to evade antimicrobial action [, , ]. This knowledge is crucial for developing new drugs and treatment strategies to combat bacterial resistance effectively.

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